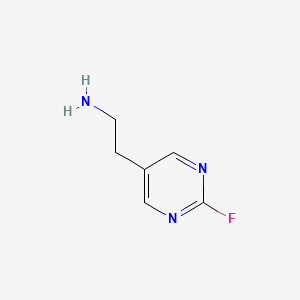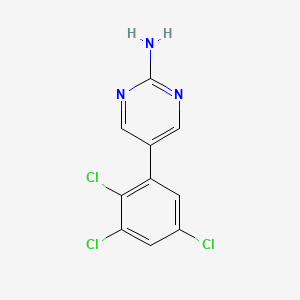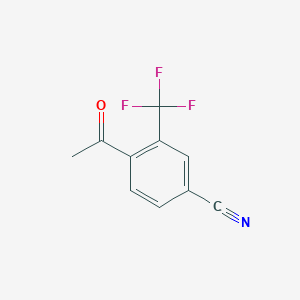
4-Acetyl-3-(trifluoromethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetyl-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C10H6F3NO It is a derivative of benzonitrile, where the benzene ring is substituted with an acetyl group at the fourth position and a trifluoromethyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-3-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with the nitration of ortho-fluoro benzotrifluoride to produce 3-trifluoromethyl-4-fluoroaniline. This intermediate is then subjected to bromination and diazotization to yield 3-fluoro-4-trifluoromethyl bromobenzene. Finally, the bromine is replaced with a cyano group to form 3-fluoro-4-trifluoromethyl benzonitrile .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. The process generally requires drying and inert gas protection to minimize side reactions and improve product yield .
化学反应分析
Types of Reactions
4-Acetyl-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-acetyl-3-(trifluoromethyl)benzoic acid, while reduction can produce 4-acetyl-3-(trifluoromethyl)benzylamine.
科学研究应用
4-Acetyl-3-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-Acetyl-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various effects .
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)benzonitrile: Similar in structure but lacks the acetyl group.
4-(Trifluoromethyl)benzonitrile: Similar but without the acetyl group at the fourth position.
4-Acetylbenzonitrile: Lacks the trifluoromethyl group.
Uniqueness
4-Acetyl-3-(trifluoromethyl)benzonitrile is unique due to the presence of both the acetyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications .
属性
分子式 |
C10H6F3NO |
|---|---|
分子量 |
213.16 g/mol |
IUPAC 名称 |
4-acetyl-3-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C10H6F3NO/c1-6(15)8-3-2-7(5-14)4-9(8)10(11,12)13/h2-4H,1H3 |
InChI 键 |
DFUHGQSQJFZBNH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=C(C=C1)C#N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


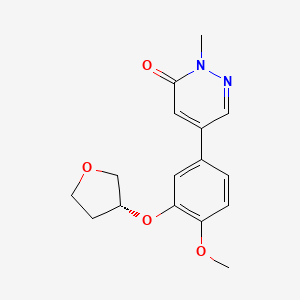
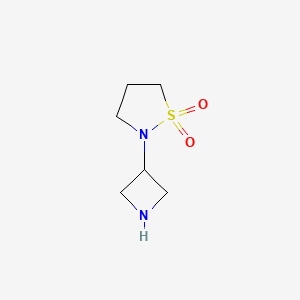
![5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride](/img/structure/B13092655.png)

![1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13092658.png)

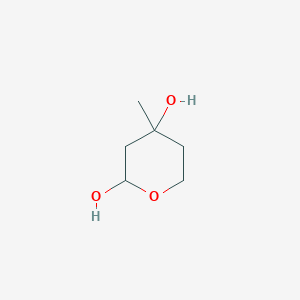
![[2-Oxo-3-(2-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester](/img/structure/B13092689.png)

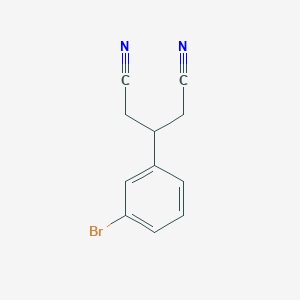
![6-(1-Aminoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B13092710.png)
